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Summary of Treatment-Emergent Adverse Events

The data from the integrated safety analysis provides a detailed overview of the adverse event profile. The

median treatment duration was 5.9 months, with 28.8% of patients receiving umbralisib for 12 months or

longer [1] [2].

Table 1: Overview of Treatment-Emergent Adverse Events

Category of Adverse
Event

Frequency
(n=371)

Most Common Manifestations (≥15%)

Any-Grade TEAEs 366 patients
(98.7%) [1]

Diarrhea (52.3%), Nausea (41.5%), Fatigue (31.8%),
Increased Creatinine (79%), ALT/AST Increase (32-33%),

Neutropenia (33%*) [1] [3] [4]

Grade ≥3 TEAEs 189 patients

(50.9%) [1]

Neutropenia (11.3%), Diarrhea (7.3%), ALT/AST Increase

(5.7%) [1]

Serious TEAEs 95 patients

(25.6%) [1]

Pneumonia (7.8%), Sepsis, Urinary Tract Infection [1] [3]
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Category of Adverse
Event

Frequency
(n=371)

Most Common Manifestations (≥15%)

AEs Leading to
Discontinuation

51 patients

(13.7%) [1]

-

\Note: The frequency of laboratory abnormalities like increased creatinine, ALT/AST, and neutropenia comes

from a separate analysis of 221 patients presented in the official safety information [3] [4].*

Table 2: Adverse Events of Special Interest

Event of Special
Interest

Frequency (n=371) Management Recommendations

Noninfectious
Colitis

9 patients (2.4%) [1] Withhold dose for severe symptoms; discontinue
for recurrent or life-threatening cases [3].

Pneumonitis 4 patients (1.1%) [1] Not specified in search results, but generally
requires dose interruption and corticosteroids.

Hepatotoxicity Grade 3/4 ALT/AST
elevation: 5.7% [1]

Monitor liver function at baseline and during
treatment. Dose interruption and reduction may

be necessary [5] [3].

Severe Infections Serious infections: 25.6%

(any serious TEAE); Grade
≥3: 10% [3]

Prophylaxis for PJP and consideration of antiviral

prophylaxis for CMV is recommended [3].

Severe Cutaneous
Reactions

Grade 3: 2% [3] Monitor for reactions. Withhold dose for severe
(Grade 3) reactions until resolution [3].

Experimental Methodology of the Integrated Analysis

The safety profile was established through a pooled analysis of adult patients (≥18 years) from four open-

label, phase 1 and 2 clinical trials [1] [6]. The following describes the core methodology.
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Patient Population:

Inclusion: Patients with relapsed/refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic
leukemia (CLL) who had received at least one prior line of therapy [1] [2].

Dosage: All patients in the safety population received umbralisib monotherapy at the recommended
phase 2 dose of 800 mg or higher once daily [1].

Key Exclusion Criteria: Major surgery or chemotherapy within 21 days; evidence of active hepatitis
B or C or known HIV infection; and recent autologous or allogeneic stem cell transplant [2].

Study Design and Procedures: The workflow below summarizes the experimental design of the integrated

safety analysis.
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4 Clinical Trials

Patient Pooling

371 Patients

Inclusion Criteria:
• R/R NHL or CLL
• ≥1 prior therapy
• Umbralisib ≥800mg QD

Safety Analysis

Data Collection

Adverse Events (CTCAE)

Primary Focus

Laboratory Tests

e.g., Liver Enzymes, CBC

Treatment Duration

Outcome Assessment

Median: 5.9 months
>12 months: 28.8% of patients

Integrated Safety Profile
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Data Collection and Analysis:

Safety Assessments: Toxicity was assessed using the Common Terminology Criteria for Adverse
Events (CTCAE) v4.03 [7]. Patients were monitored for AEs, serious AEs (SAEs), and AEs leading to

dose modification or discontinuation.
Hepatic Monitoring: Liver function tests (ALT, AST) were monitored, and recommendations included

holding the dose for elevations >5 times the upper limit of normal (ULN) and discontinuing for
elevations >20x ULN or if jaundice occurred [5].

Statistical Analysis: The analysis was primarily descriptive, summarizing the incidence and severity
of TEAEs for the overall population and by NHL subtype [1] [6].

Mechanism of Action and Safety Differentiation

Umbralisib is a novel, oral dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase-

1epsilon (CK1ε) [1]. Its safety profile is thought to be differentiated from earlier PI3Kδ inhibitors for two

key reasons:

High Selectivity: It has over 1500-fold greater selectivity for the PI3Kδ isoform over PI3Kα and

PI3Kβ, and about 225-fold greater selectivity over PI3Kγ, potentially minimizing off-target effects [6].
Dual Inhibition: The unique additional inhibition of CK1ε, a regulator of oncoprotein translation, may

modulate regulatory T-cell activity and reduce immune-mediated toxicities [7] [6].

The diagram below illustrates the proposed mechanistic basis for its action and safety profile.
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Umbralisib
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Unique Off-Target

Disrupts BCR Signaling Impairs Oncoprotein Translation Potential Modulation of T-cell Activity

Preclinical Hypothesis

Antitumor Efficacy Known PI3Kδ Toxicities

e.g., Diarrhea, Hepatotoxicity

Additional Antitumor Efficacy Differentiated Safety Profile

Lower incidence of
immune-mediated events
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Important Safety and Regulatory Context

Boxed Warning and Withdrawal: While the integrated analysis reported a manageable safety
profile, umbralisib subsequently received a FDA Black Box Warning due to increased risk of

serious infections, diarrhea or colitis, hepatotoxicity, and severe cutaneous reactions [4]. In June
2022, the FDA approval was withdrawn due to data from a trial showing an excess mortality risk
with its use [5]. This underscores the critical importance of risk-benefit assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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